2-Bromo-4-ethoxyphenol 2-Bromo-4-ethoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC4052691
InChI: InChI=1S/C8H9BrO2/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3
SMILES: CCOC1=CC(=C(C=C1)O)Br
Molecular Formula: C8H9BrO2
Molecular Weight: 217.06 g/mol

2-Bromo-4-ethoxyphenol

CAS No.:

Cat. No.: VC4052691

Molecular Formula: C8H9BrO2

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-ethoxyphenol -

Specification

Molecular Formula C8H9BrO2
Molecular Weight 217.06 g/mol
IUPAC Name 2-bromo-4-ethoxyphenol
Standard InChI InChI=1S/C8H9BrO2/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3
Standard InChI Key JBCANXYKSOGQMO-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1)O)Br
Canonical SMILES CCOC1=CC(=C(C=C1)O)Br

Introduction

Chemical Identity and Structural Features

2-Bromo-4-ethoxyphenol belongs to the class of substituted phenols, where the benzene ring is functionalized with a hydroxyl (-OH), ethoxy (-OCH2_2CH3_3), and bromine (-Br) group. The IUPAC name, 2-bromo-4-ethoxyphenol, reflects the substituents’ positions: the bromine at position 2 and the ethoxy group at position 4. Its molecular structure is represented by the SMILES notation OC1=C(C=C(OCC)C=C1)Br\text{OC1=C(C=C(OCC)C=C1)Br}, which highlights the spatial arrangement of functional groups .

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H9BrO2\text{C}_8\text{H}_9\text{BrO}_2
Molar Mass (g/mol)217.06
Density (g/cm³)1.501±0.061.501 \pm 0.06
Boiling Point (°C)261.6±20.0261.6 \pm 20.0
pKa8.96±0.188.96 \pm 0.18

The compound’s bromine atom enhances electrophilic substitution reactivity, while the ethoxy group contributes to solubility in organic solvents. Comparative analysis with structurally similar compounds, such as 2-bromo-4-methylphenol (CAS 6627-55-0), reveals distinct differences in properties due to the ethoxy group’s electron-donating effects versus the methyl group’s steric influence .

Synthesis and Manufacturing

The synthesis of 2-bromo-4-ethoxyphenol typically involves bromination of 4-ethoxyphenol. A method analogous to the continuous bromination process described for 2-bromo-4-methylphenol can be adapted:

  • Bromination of 4-Ethoxyphenol:

    • 4-Ethoxyphenol is dissolved in a solvent (e.g., dichloromethane) and cooled to -20 \, ^\circ\text{C}.

    • Bromine, diluted in the same solvent, is added dropwise under controlled conditions to minimize di-substitution.

    • The reaction mixture is maintained at -15 \, ^\circ\text{C} to favor mono-bromination at the ortho position .

  • Purification:

    • Post-reaction, hydrogen bromide byproduct is neutralized, and the crude product is purified via fractional distillation or column chromatography .

This method aims to suppress the formation of di-brominated byproducts, such as 2,6-dibromo-4-ethoxyphenol, by optimizing stoichiometry (Br2_2:phenol molar ratio of 0.98–1.03) and temperature .

Physicochemical and Spectroscopic Characteristics

Solubility and Stability

2-Bromo-4-ethoxyphenol is sparingly soluble in water but miscible with polar organic solvents like ethanol and acetone. Its stability under ambient conditions is contingent on protection from light and moisture, as brominated phenols are prone to oxidative degradation.

Spectroscopic Data

  • Mass Spectrometry: The NIST WebBook entry for 2-bromo-4-methylphenol (CAS 6627-55-0) provides a reference mass spectrum with a molecular ion peak at m/z 187.034 . For 2-bromo-4-ethoxyphenol, analogous fragmentation patterns are expected, with peaks corresponding to [C8H9BrO2]+\text{[C}_8\text{H}_9\text{BrO}_2\text{]}^+ (m/z 217.06) and bromine isotope signatures.

  • NMR Spectroscopy: Predicted 1H^1\text{H} NMR signals include a singlet for the hydroxyl proton (δ 5.2–5.5 ppm), a triplet for the ethoxy methyl group (δ 1.3–1.5 ppm), and aromatic protons split by bromine’s deshielding effect (δ 6.8–7.5 ppm) .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaBoiling Point (°C)pKaKey Applications
2-Bromo-4-ethoxyphenolC8H9BrO2\text{C}_8\text{H}_9\text{BrO}_2261.6±20.0261.6 \pm 20.08.96Antimicrobials, Synthesis
2-Bromo-4-methylphenolC7H7BrO\text{C}_7\text{H}_7\text{BrO}261–263 9.2Chemical intermediates
2-Bromo-4-methoxyphenolC7H7BrO2\text{C}_7\text{H}_7\text{BrO}_2285–287 8.7Pharmaceuticals

The ethoxy group’s larger size compared to methyl or methoxy groups enhances lipophilicity, potentially improving bioavailability in drug design .

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